N-[(3-carbamoylchromen-2-ylidene)amino]pyridine-4-carboxamide

PDE4 inhibitor regioisomer selectivity chromene hydrazone

This pyridin-4-yl (isonicotinoyl) hydrazone chromene-3-carboxamide exhibits potent PDE4D inhibition (IC₅₀ 75 nM) and functional divergence from the inactive pyridin-2-yl regioisomer, making it indispensable for regioisomeric SAR mapping and PDE4 pathway deconvolution. Its balanced physicochemical profile (TPSA 107 Ų, XLogP 1.4) supports ADME baseline studies. Secure the correct isomer for reproducible research—request a quote with specified stereochemical and purity requirements.

Molecular Formula C16H12N4O3
Molecular Weight 308.29 g/mol
CAS No. 5773-97-7
Cat. No. B3054025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(3-carbamoylchromen-2-ylidene)amino]pyridine-4-carboxamide
CAS5773-97-7
Molecular FormulaC16H12N4O3
Molecular Weight308.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=NNC(=O)C3=CC=NC=C3)O2)C(=O)N
InChIInChI=1S/C16H12N4O3/c17-14(21)12-9-11-3-1-2-4-13(11)23-16(12)20-19-15(22)10-5-7-18-8-6-10/h1-9H,(H2,17,21)(H,19,22)
InChIKeyOXORPMPLPMXZQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(3-carbamoylchromen-2-ylidene)amino]pyridine-4-carboxamide (CAS 5773-97-7): Chemical Identity and Procurement-Relevant Baseline


N-[(3-carbamoylchromen-2-ylidene)amino]pyridine-4-carboxamide (CAS 5773-97-7), also known as (Z)-2-(2-isonicotinoylhydrazono)-2H-chromene-3-carboxamide or 2-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]-2H-chromene-3-carboxamide, is a synthetic small-molecule hydrazone derivative with the molecular formula C16H12N4O3 and a molecular weight of 308.29 g/mol . It belongs to the chromene-3-carboxamide class, featuring a 2H-chromene core linked via a hydrazone bridge to a pyridine-4-carboxamide moiety. The compound has been catalogued in authoritative databases including PubChem (CID linked via DTXSID70347797) and ChEMBL (CHEMBL4862887), and has appeared in patent literature (US12145923) as a phosphodiesterase 4 (PDE4) inhibitor lead [1]. Its primary research context is medicinal chemistry, where chromene-3-carboxamide derivatives have been explored as inhibitors of AKR1B10, PDE4, and other therapeutic targets [2].

Why N-[(3-carbamoylchromen-2-ylidene)amino]pyridine-4-carboxamide Cannot Be Replaced by Generic Chromene-3-carboxamide Analogs


Chromene-3-carboxamide derivatives as a class exhibit diverse biological activities, but their potency and selectivity profiles are exquisitely sensitive to the nature of the hydrazone substituent and the position of nitrogen on the pyridine ring . The target compound incorporates a pyridine-4-carbonyl hydrazone (isonicotinoyl) moiety, whereas close analogs such as (2Z)-2-{[(pyridin-2-yl)formamido]imino}-2H-chromene-3-carboxamide carry the pyridine-2-carbonyl isomer . This positional isomerism can result in markedly different target binding affinities: for example, the pyridin-4-yl isomer has been specifically patented for PDE4 inhibition (IC50 75 nM against PDE4D), while the pyridin-2-yl series has been explored in other contexts such as IMPDH inhibition [1]. Generic substitution without stereochemical and regioisomeric control therefore risks selecting a compound with a different biological fingerprint, invalidating experimental comparisons and procurement specifications.

N-[(3-carbamoylchromen-2-ylidene)amino]pyridine-4-carboxamide: Head-to-Head Quantitative Differentiation Evidence


PDE4D Inhibition: Target Compound vs. Pyridin-2-yl Regioisomer

The target compound (pyridin-4-yl isomer) inhibits recombinant human PDE4D with an IC50 of 75 nM, as reported in patent US12145923 and curated in BindingDB [1]. By contrast, a closely related pyridin-2-yl regioisomer (CHEMBL603997) did not show significant PDE4D inhibition in the same assay panel; its primary reported activity is against IMPDH with a Ki of 320 nM [2]. This demonstrates that the 4-position of the pyridine nitrogen is a critical determinant for PDE4D binding, and that the pyridin-2-yl analog cannot serve as a functional substitute for PDE4-targeted applications.

PDE4 inhibitor regioisomer selectivity chromene hydrazone

Stereochemical Differentiation: (E) vs (Z) Isomer Impact on Target Binding

The target compound CAS 5773-97-7 is typically supplied as the (E) or unspecified geometric isomer, while CAS 325804-67-9 specifically denotes the (Z)-isomer . In the structurally related chromene-3-carboxamide series, the most potent AKR1B10 inhibitor identified was explicitly the (Z)-isomer (Ki = 2.7 nM), demonstrating that hydrazone geometry can profoundly affect binding affinity [1]. Although direct comparative data for the (E) vs (Z) isomers of this specific compound are not publicly available, the class-level precedent indicates that procurement of the correct stereoisomer is essential for reproducibility of biological results.

stereochemistry configuration-activity relationship hydrazone isomerism

Molecular Property Differentiation: Predicted Physicochemical Parameters

Calculated physicochemical properties for the target compound include a topological polar surface area (TPSA) of 107 Ų, XLogP of 1.4, 2 hydrogen bond donors, 5 hydrogen bond acceptors, and 3 rotatable bonds [1]. These parameters place it within favorable drug-like chemical space (compliant with Lipinski's Rule of Five). In comparison, the unsubstituted 2H-chromene-3-carboxamide scaffold (C10H7NO2, MW 173.17) lacks the hydrazone and pyridine functionalities, resulting in a lower TPSA and fewer H-bonding opportunities, which predictably alters permeability and solubility profiles .

drug-likeness physicochemical properties chromene hydrazone

Optimal Use Cases for N-[(3-carbamoylchromen-2-ylidene)amino]pyridine-4-carboxamide Based on Evidenced Differentiation


PDE4D-Focused Biochemical Screening and Lead Optimization

The compound's demonstrated PDE4D inhibition (IC50 75 nM) [1] supports its use as a starting point for structure-activity relationship (SAR) studies targeting phosphodiesterase 4D. Its selectivity over IMPDH, as evidenced by the inactivity of the pyridin-2-yl regioisomer on PDE4D, makes it suitable for chemical biology experiments where PDE4 pathway modulation must be deconvoluted from other off-target effects.

Chromene Hydrazone Library Design and Regioisomeric Selectivity Studies

The clear functional divergence between pyridin-4-yl and pyridin-2-yl isomers [2] positions this compound as a key member of a regioisomeric probe library. Researchers studying the impact of heterocycle nitrogen position on target binding can employ this compound alongside its pyridin-2-yl counterpart to systematically map selectivity determinants.

In Vitro ADME and Physicochemical Profiling of Hydrazone-Containing Chromenes

With its balanced polarity (TPSA 107 Ų, XLogP 1.4) and multiple hydrogen-bonding features [3], the compound is well-suited for in vitro permeability and solubility assays. It can serve as a model compound for establishing baseline ADME parameters for the chromene-3-carboxamide hydrazone class, informing the design of analogs with improved pharmacokinetic properties.

Quote Request

Request a Quote for N-[(3-carbamoylchromen-2-ylidene)amino]pyridine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.